Tesirine intermediate-2
Description
Properties
Molecular Formula |
C40H55N5O10Si |
|---|---|
Molecular Weight |
794.0 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C40H55N5O10Si/c1-12-17-53-38(50)43-33(23(2)3)35(48)41-25(5)34(47)42-27-15-13-26(14-16-27)22-54-39(51)45-29-20-31(46)32(52-9)19-28(29)36(49)44-21-24(4)18-30(44)37(45)55-56(10,11)40(6,7)8/h12-16,19-21,23,25,30,33,37,46H,1,17-18,22H2,2-11H3,(H,41,48)(H,42,47)(H,43,50)/t25-,30-,33-,37-/m0/s1 |
InChI Key |
XKNXDIGKRXQNKC-AGUYGVQZSA-N |
Isomeric SMILES |
CC1=CN2[C@@H](C1)[C@@H](N(C3=CC(=C(C=C3C2=O)OC)O)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC=C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN2C(C1)C(N(C3=CC(=C(C=C3C2=O)OC)O)C(=O)OCC4=CC=C(C=C4)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
"Tesirine intermediate-2" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tesirine intermediate-2 is a pivotal molecule in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in the development of antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to serve as a technical resource for professionals in the field of oncology drug development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.
Chemical Properties and Structure
This compound is a complex organic molecule incorporating a protected PBD core linked to a dipeptide unit. Its structure is foundational for the subsequent attachment of a linker and targeting antibody, forming the final ADC.
Chemical Structure
IUPAC Name: [4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1][2]benzodiazepine-5-carboxylate[1]
Chemical Formula: C₄₀H₅₅N₅O₁₀Si[1]
Molecular Weight: 794.0 g/mol [1]
CAS Number: 1430738-34-3[1]
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₅N₅O₁₀Si | PubChem[1] |
| Molecular Weight | 794.0 g/mol | PubChem[1] |
| Appearance | White to off-white solid | MedChemExpress |
| Storage Temperature | -20°C (3 years, powder) | MedChemExpress |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process involving the careful construction of the PBD core and its subsequent coupling with the dipeptide side chain. The following is a detailed experimental protocol adapted from the supplementary information of the pivotal publication by Tiberghien et al. (2016) on the synthesis of Tesirine.
Synthetic Scheme
The synthesis of this compound is a key part of the overall synthesis of Tesirine. A simplified logical workflow for its formation is depicted below.
Diagram 1. Simplified logical workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of the Activated PBD Core
The synthesis begins with a suitably protected pyrrolobenzodiazepine monomer. For the purpose of this guide, we will refer to the immediate precursor to the coupling reaction as PBD-OSu .
-
Materials: Protected PBD monomer, N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (B128534) (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected PBD monomer in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate and triethylamine at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the activated PBD core (PBD-OSu).
-
Step 2: Synthesis of the Dipeptide Side Chain
The dipeptide side chain, Alloc-Val-Ala-OH, is prepared using standard peptide coupling methods.
-
Materials: Alloc-Val-OH, H-Ala-OtBu, HATU, DIPEA, DCM, Trifluoroacetic acid (TFA).
-
Procedure:
-
Couple Alloc-Val-OH with H-Ala-OtBu using HATU and DIPEA in DCM.
-
After completion, work up the reaction and purify the protected dipeptide.
-
Treat the resulting Alloc-Val-Ala-OtBu with TFA in DCM to remove the tert-butyl protecting group.
-
Remove the solvent and excess TFA under reduced pressure to obtain Alloc-Val-Ala-OH.
-
Step 3: Coupling of the PBD Core and Dipeptide Side Chain
This step involves the reaction between the activated PBD core and the dipeptide to form this compound.
-
Materials: PBD-OSu, Alloc-Val-Ala-OH, DIPEA, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Alloc-Val-Ala-OH and DIPEA in anhydrous DMF.
-
Add a solution of PBD-OSu in anhydrous DMF to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford This compound .
-
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques. Representative data is summarized in Table 2.
| Analysis | Expected Results |
| ¹H NMR | Consistent with the proposed structure, showing characteristic peaks for the PBD core, the dipeptide, the Alloc protecting group, and the silyl (B83357) protecting group. |
| ¹³C NMR | All expected carbon signals corresponding to the structure of this compound. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z 794.38, corresponding to the molecular formula C₄₀H₅₅N₅O₁₀Si. |
| Purity (HPLC) | ≥95% |
Role in Tesirine Synthesis and ADC Development
This compound is a stable, late-stage intermediate in the synthesis of Tesirine. The Alloc protecting group on the dipeptide can be selectively removed to reveal a primary amine, which is then coupled to a linker-payload construct. The silyl protecting group on the PBD core is removed in a later step to unmask the reactive carbinolamine functionality, which is crucial for the DNA cross-linking activity of the final PBD dimer payload.
The overall process can be visualized as follows:
Diagram 2. Overall workflow from this compound to the final Antibody-Drug Conjugate.
Conclusion
This compound is a critical building block in the chemical synthesis of the ADC payload Tesirine. A thorough understanding of its chemical properties, structure, and synthesis is essential for researchers and drug development professionals working on PBD-based ADCs. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis and application of this important intermediate in the development of next-generation cancer therapeutics.
References
An In-depth Technical Guide to Tesirine Intermediate-2 and its Role in the Synthesis of the ADC Payload SG3249
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tesirine intermediate-2, a key precursor in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in the development of antibody-drug conjugates (ADCs). This document details the relationship between these two molecules, their chemical properties, the synthesis of SG3249, its mechanism of action, and relevant experimental protocols.
Introduction to Tesirine (SG3249) and its Precursor
Tesirine, also known as SG3249, is a sophisticated drug-linker component designed for ADCs.[1][2] It comprises a highly potent cytotoxic agent, a PBD dimer warhead (SG3199), connected to a linker system. This linker includes a maleimide (B117702) group for conjugation to a monoclonal antibody, a polyethylene (B3416737) glycol (PEG) spacer to improve solubility, and a cathepsin B-cleavable valine-alanine dipeptide trigger for controlled release of the warhead within tumor cells.[3][4] The synthesis of this complex molecule is a multi-step process, with this compound being a crucial building block in its convergent synthesis.[1][5]
Chemical Structures and Properties
A clear understanding of the chemical structures of this compound and Tesirine (SG3249) is fundamental to appreciating their roles in ADC technology.
This compound is a protected form of one of the PBD monomers that will ultimately form the dimeric warhead. Its chemical structure is characterized by the presence of a silyl (B83357) protecting group.
-
Molecular Formula: C₄₀H₅₅N₅O₁₀Si[6]
-
Molecular Weight: 793.98 g/mol [5]
-
IUPAC Name: [4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][6][7]benzodiazepine-5-carboxylate[6]
Tesirine (SG3249) is the final drug-linker construct, ready for conjugation to an antibody. It features the dimeric PBD core, the cleavable linker, and the conjugation moiety.
-
Molecular Weight: 1496 Da[8]
Synthesis of Tesirine (SG3249) from this compound
The synthesis of Tesirine (SG3249) is a complex, multi-step process. A robust and scalable synthetic route has been developed to produce clinical-grade material.[7][9] The overall strategy is convergent, meaning that different parts of the molecule are synthesized separately and then joined together at a later stage. The conversion of this compound to the final Tesirine product involves several key transformations, including the deprotection of the silyl group, dimerization to form the PBD core, and the introduction of the linker components. A detailed, step-by-step protocol for the synthesis is often provided in the supporting information of peer-reviewed publications.[7] The overall yield for the complete synthesis of SG3249 has been reported to be approximately 0.54% over a 30-step route.[8]
Mechanism of Action of the Released Warhead, SG3199
Upon internalization of the ADC by a target cancer cell and subsequent trafficking to the lysosome, the valine-alanine linker of Tesirine is cleaved by cathepsin B. This releases the potent cytotoxic warhead, SG3199.[3]
SG3199 is a DNA minor groove cross-linking agent.[10] It covalently binds to the C2-amino group of guanine (B1146940) bases on opposite strands of the DNA double helix.[11] This interstrand cross-linking prevents DNA strand separation, thereby blocking critical cellular processes such as DNA replication and transcription, ultimately leading to apoptosis.[12] The formation of these DNA adducts is highly efficient and the resulting cross-links are persistent.[13][14]
Cellular Response to SG3199-Induced DNA Damage
The formation of DNA interstrand cross-links by SG3199 triggers a complex cellular DNA damage response (DDR). This response is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase signaling pathways. The repair of interstrand cross-links can lead to the formation of DNA double-strand breaks (DSBs), which are potent activators of the ATM-Chk2 pathway. Stalled replication forks resulting from the DNA lesions activate the ATR-Chk1 pathway.[11][15] Activation of these pathways leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis. A key marker of DSB formation is the phosphorylation of histone H2AX to form γ-H2AX.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A single dose of antibody-drug conjugate cures a stage 1 model of African trypanosomiasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 6. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Pyrrolobenzodiazepine (PBD) Dimer Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in vitro cytotoxicity associated with precursors of Tesirine, a prominent pyrrolobenzodiazepine (PBD) dimer payload utilized in antibody-drug conjugates (ADCs). While specific cytotoxicity data for "Tesirine intermediate-2" is not publicly available, this document will focus on the well-characterized cytotoxic warhead, SG3199, which is the active component derived from Tesirine (SG3249), and other relevant PBD dimer precursors. PBD dimers are a class of highly potent DNA-interactive agents that exert their cytotoxic effects by cross-linking DNA, leading to cell death. This guide will detail the mechanism of action, present available cytotoxicity data, outline experimental protocols for assessing cytotoxicity, and visualize key cellular pathways and workflows.
Mechanism of Action of PBD Dimers
Pyrrolobenzodiazepine (PBD) dimers are synthetic compounds that recognize and bind to specific sequences in the minor groove of DNA. Upon binding, they form a covalent bond with the C2-amino group of a guanine (B1146940) base. The dimeric nature of these molecules allows them to cross-link the two strands of DNA, a lesion that is difficult for the cell's repair machinery to resolve. This persistent DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death). The high potency of PBD dimers, with IC50 values often in the picomolar range, makes them attractive payloads for ADCs, which are designed to deliver these cytotoxic agents specifically to cancer cells.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of the Tesirine warhead SG3199 and other relevant PBD dimers across various cancer cell lines. It is important to note that the cytotoxicity of intermediate precursors may differ from the final active payload.
Table 1: In Vitro Cytotoxicity of SG3199 (Tesirine Warhead)
| Cell Line | Cancer Type | IC50 (pM) |
| K562 | Chronic Myelogenous Leukemia | 150 |
| NCI-N87 | Gastric Carcinoma | 20 |
| BT474 | Breast Ductal Carcinoma | 1000 |
| SKBR3 | Breast Adenocarcinoma | 320 |
Table 2: In Vitro Cytotoxicity of Various PBD Dimers
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PBD Dimer 4 | MDA-MB-231/ATCC | Breast Cancer | 0.06 | |
| PBD-Polyamide Conjugate 2 | Various | Colon, Melanoma, Renal, Breast | <9 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of PBD dimer precursors.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., K562, NCI-N87, BT474, SKBR3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PBD dimer precursor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PBD dimer precursor in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
DNA Cross-linking Assay
This assay determines the ability of the compound to induce interstrand DNA cross-links.
Materials:
-
Human cancer cell lines
-
PBD dimer precursor compound
-
Cell lysis buffer
-
Proteinase K
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Green)
-
UV transilluminator
Procedure:
-
Cell Treatment: Treat cells with the PBD dimer precursor at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and lyse them using cell lysis buffer containing Proteinase K to release the DNA.
-
DNA Denaturation and Electrophoresis: Denature the DNA by heating and then subject it to agarose gel electrophoresis under denaturing conditions.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator.
-
Analysis: Cross-linked DNA will migrate slower than non-cross-linked DNA. Quantify the amount of cross-linked DNA relative to the total DNA to determine the cross-linking efficiency of the compound.
Visualizations
Signaling Pathway of PBD Dimer-Induced Cytotoxicity
Caption: Signaling pathway of PBD dimer-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Testing
In-Depth Technical Guide: Stability and Storage of Tesirine Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for Tesirine intermediate-2, a critical component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine. Due to the limited availability of public data specific to this compound, this guide also draws upon general knowledge of the stability and analytical methodologies for similar PBD dimers to provide a thorough understanding for researchers and drug development professionals.
Introduction to this compound
This compound (CAS No. 1430738-34-3) is a key precursor in the synthesis of Tesirine (SG3249), a PBD dimer designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs). PBD dimers exert their potent antitumor activity by cross-linking DNA minor grooves. The stability of intermediates like this compound is paramount to ensure the quality, potency, and safety of the final ADC product.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for stock solutions based on available supplier data.
| Storage Condition | Duration | Recommendation |
| -80°C | 6 months | For long-term storage. Use within this period. |
| -20°C | 1 month | For short-term storage. Use within this period. |
Table 1: Recommended Storage Conditions for this compound Stock Solutions
For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use to ensure potency and avoid degradation.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been publicly detailed, the chemical structure, a pyrrolobenzodiazepine dimer, is susceptible to certain degradation mechanisms. The presence of labile functional groups suggests potential vulnerabilities to hydrolysis and oxidation.
The imine bond within the PBD core is susceptible to hydrolysis, which would lead to the opening of the diazepine (B8756704) ring and a loss of DNA cross-linking ability, thereby inactivating the cytotoxic potential of the molecule. Additionally, other ester and amide linkages within the molecule could be subject to hydrolysis under acidic or basic conditions. Oxidation of electron-rich aromatic rings or other sensitive moieties could also occur.
Figure 1: Potential Degradation Pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve subjecting the compound to a range of stress conditions and analyzing for degradation products. The following outlines a general experimental protocol based on common practices for small molecule stability testing.
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is the cornerstone of any stability study. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and effective choice for PBD dimers.
4.1.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the mobile phase to prepare working solutions at appropriate concentrations for HPLC analysis (e.g., 10-100 µg/mL).
4.1.2. HPLC Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
Table 2: Example HPLC Conditions for Analysis of this compound
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photostability: Expose the sample solution to light (ICH Q1B guidelines) for a specified duration.
Following exposure to each stress condition, samples are neutralized (if necessary), diluted, and analyzed by the stability-indicating HPLC method.
Solubility Profile of Tesirine Intermediate-2 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Tesirine intermediate-2, a key component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine. Understanding the solubility of this intermediate is critical for its efficient handling, purification, and downstream processing in the manufacturing of antibody-drug conjugates (ADCs).
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on available information from suppliers, a baseline solubility has been established in a common solvent system used for in vivo studies.
| Solvent System | Concentration | Observations |
| 10% DMSO in Corn Oil | ≥ 5 mg/mL | Clear solution[1] |
Further empirical testing is recommended to determine the solubility in a broader range of solvents relevant to specific process development needs. Commonly used solvents in pharmaceutical manufacturing for similar molecules include, but are not limited to:
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropyl alcohol (IPA)
-
Tetrahydrofuran (THF)
Experimental Protocols for Solubility Determination
To expand the solubility profile of this compound, the following experimental protocols are recommended.
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This is a standard and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or other desired units.
Protocol 2: Preparation of a Stock Solution in DMSO/Corn Oil
This protocol is based on the information provided by MedChemExpress and is suitable for preparing a stock solution for in vivo experiments.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn Oil
-
Vortex mixer or sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.
-
To prepare a 10% DMSO in corn oil solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix the solution thoroughly using a vortex mixer or sonicator until a clear and homogenous solution is obtained. This will result in a final concentration of ≥ 5 mg/mL of this compound.[1]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationship in ADC Synthesis
As this compound is a precursor in a multi-step synthesis, the following diagram illustrates its logical position in the overall synthesis of a Tesirine-based Antibody-Drug Conjugate.
Caption: Role of Intermediate-2 in Tesirine-ADC Synthesis.
References
Methodological & Application
Application Notes and Protocols: Tesirine Intermediate-2 as a Versatile Building Block for Novel Pyrrolobenzodiazepine (PBD) Dimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of exceptionally potent DNA-interactive agents that function by cross-linking specific sequences in the minor groove of DNA. This mechanism of action leads to significant cytotoxicity, making them highly effective payloads for antibody-drug conjugates (ADCs) in cancer therapy. Tesirine (SG3249) is a clinical-stage ADC payload that utilizes a PBD dimer warhead. "Tesirine intermediate-2" is a key precursor in the synthesis of Tesirine and represents a valuable and versatile building block for the development of novel PBD dimers with potentially improved therapeutic properties.
These application notes provide an overview of the utility of this compound in synthesizing novel PBD dimers, along with protocols for their evaluation and a summary of their biological activity.
Data Presentation
In Vitro Cytotoxicity of PBD Dimers
The PBD dimer warhead of Tesirine, SG3199, demonstrates broad and potent cytotoxic activity across a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values for SG3199.
| Cell Line | Cancer Type | GI₅₀ (pM)[1][2] |
| Hs 746T | Stomach | 0.8 |
| LNCaP | Prostate | 2.5 |
| NCI-H23 | Lung | 8.2 |
| ACHN | Renal | 10.7 |
| SW620 | Colon | 16.5 |
| BT-549 | Breast | 22.1 |
| NCI-H460 | Lung | 29.5 |
| OVCAR-3 | Ovarian | 44.7 |
| SF-295 | CNS | 60.3 |
| SK-MEL-28 | Melanoma | 89.1 |
| UO-31 | Renal | 141.3 |
| MOLT-4 | Leukemia | 229.1 |
| HL-60(TB) | Leukemia | 363.1 |
| K-562 | Leukemia | 575.4 |
| CCRF-CEM | Leukemia | 1050 |
In Vivo Efficacy of Tesirine-Based ADCs
ADCs constructed with PBD dimers derived from the Tesirine synthesis route have shown significant anti-tumor activity in various xenograft models.
| ADC | Target | Xenograft Model | Dosing Schedule | Outcome[3][4][5][6][7] |
| Loncastuximab tesirine | CD19 | WSU-DLCL2 (DLBCL) | 0.5 mg/kg, single dose | Improved anti-tumor activity compared to monotherapy |
| Loncastuximab tesirine | CD19 | TMD8 (DLBCL) | Combination w/ Copanlisib | Superior tumor growth inhibition |
| ADCT-602 | CD22 | Ramos (Burkitt Lymphoma) | Single dose | Significant anti-tumor activity |
| Trastuzumab-SG3584 | HER2 | NCI-N87 (Gastric) | 6 mg/kg, single dose | Tumor stasis |
| ADCT-301 | CD25 | Karpas 299 (T-cell Lymphoma) | 0.1-0.6 mg/kg, single dose | Dose-dependent anti-tumor activity |
Experimental Protocols
Synthesis of a Novel PBD Dimer from a Tesirine-like Intermediate
This protocol describes a representative synthesis of a novel PBD dimer using a monomeric phenol (B47542) building block analogous to this compound. This process involves the dimerization of the monomeric units followed by deprotection to yield the active PBD dimer.
Workflow for Novel PBD Dimer Synthesis
References
- 1. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adctmedical.com [adctmedical.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Tesirine intermediate-2" purification troubleshooting and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tesirine (B3181916) intermediate-2.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of Tesirine intermediate-2?
A1: Common impurities can include starting materials, reagents from previous synthetic steps, diastereomers, and degradation products. Specific process-related impurities may arise from incomplete reactions or side reactions during the synthesis.[1][2]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: High-pressure liquid chromatography (HPLC) is a frequently utilized method for the purification of late-stage intermediates like those in the tesirine synthesis.[3] Other effective techniques can include normal-phase and reverse-phase chromatography. The choice of technique depends on the polarity and properties of the intermediate and its impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure stability, this compound should be stored at low temperatures. Recommended storage is at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[4]
Troubleshooting Guide
Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Extraction | - Optimize the pH of the aqueous layer to ensure the product is in its least soluble form. - Increase the number of extractions with a smaller volume of organic solvent. - Use a different extraction solvent with higher affinity for the product. |
| Product Adsorption onto Stationary Phase | - For silica (B1680970) gel chromatography, consider adding a small percentage of a polar modifier (e.g., triethylamine (B128534) for basic compounds) to the mobile phase. - Switch to a different stationary phase (e.g., alumina, C18). |
| Product Degradation on Column | - Run the chromatography at a lower temperature. - Use a less acidic or basic mobile phase. - Decrease the time the compound spends on the column by using a faster flow rate or a shorter column. |
| Incomplete Elution | - Increase the polarity of the mobile phase at the end of the chromatographic run. - Use a stronger eluting solvent to wash the column after the initial elution. |
Poor Separation of Impurities
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | - Perform thin-layer chromatography (TLC) screening with various solvent systems to identify an optimal mobile phase for separation. - Use a gradient elution instead of an isocratic one to improve the resolution of closely eluting compounds. |
| Column Overloading | - Reduce the amount of crude material loaded onto the column. - Use a larger column with a higher loading capacity. |
| Incorrect Stationary Phase | - If using normal-phase chromatography, consider reverse-phase chromatography, or vice-versa. - Experiment with different types of stationary phases (e.g., different pore sizes, functional groups). |
| Co-elution of Diastereomers | - Utilize a chiral stationary phase for chromatographic separation. - Consider derivatization to separate the diastereomers. |
Product Instability/Degradation
| Potential Cause | Troubleshooting Steps |
| Sensitivity to Acid/Base | - Neutralize the crude product before purification. - Use buffered mobile phases for chromatography. |
| Light Sensitivity | - Protect the sample from light by using amber vials and covering chromatography columns with aluminum foil. |
| Thermal Instability | - Perform all purification steps at reduced temperatures (e.g., in a cold room or using jacketed columns). - Remove solvents under reduced pressure at low temperatures. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chosen mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel.
-
Column Packing: Dry pack the column with silica gel. Wet the column with the initial mobile phase.
-
Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin elution with the determined mobile phase system. A common starting point for similar compounds is a gradient of ethyl acetate (B1210297) in hexanes.
-
Fraction Collection: Collect fractions based on the elution profile monitored by TLC or an inline UV detector.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative HPLC Purification
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.
-
System Preparation: Equilibrate the preparative HPLC system, including the column, with the mobile phase.
-
Sample Injection: Dissolve the crude product in the mobile phase and inject it onto the column.
-
Fraction Collection: Collect fractions as the product elutes from the column, guided by the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization or evaporation.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
"Tesirine intermediate-2" stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tesirine intermediate-2. The information is designed to address common stability issues encountered in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a precursor in the synthesis of Tesirine (SG3249), a pyrrolobenzodiazepine (PBD) dimer. Tesirine is a highly potent DNA cross-linking agent used as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). The warhead component released from Tesirine is SG3199, which exhibits strong anti-cancer activity.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability of this compound. Both solid and solution forms have specific storage requirements.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Stock Solution | -80°C | 6 months |
| -20°C | 1 month |
Source: MedChemExpress.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of PBD drug-linkers like Tesirine. A protocol from MedChemExpress suggests preparing a 50.0 mg/mL stock solution in DMSO. For in vivo studies, this DMSO stock can be further diluted in vehicles like corn oil.
Q4: Are there general precautions I should take when handling this compound?
A4: Yes. As a cytotoxic intermediate, appropriate safety measures are necessary. This includes using personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or aerosols and contact with skin and eyes.
Troubleshooting Guide: Stability Issues in Solution
This guide addresses common experimental problems that may arise due to the instability of this compound in solution.
Problem 1: Inconsistent or lower than expected activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the working solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your stock solution has not exceeded its recommended storage time and temperature (see Table 1).
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon preparation.
-
-
Assess Working Solution Stability:
-
Prepare fresh working solutions immediately before each experiment.
-
Minimize the time the compound is in aqueous media. PBD dimers can be susceptible to hydrolysis.
-
-
Solvent Check:
-
Confirm that the final concentration of the solvent (e.g., DMSO) in your assay is not affecting cell viability or the compound's stability.
-
-
Problem 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Possible Cause: Chemical degradation of this compound. While specific degradation pathways are not publicly detailed, PBDs can undergo hydrolysis or oxidation.
-
Troubleshooting Steps:
-
Control Sample Analysis: Analyze a freshly prepared solution of this compound as a control to compare with your experimental sample.
-
pH and Buffer Effects:
-
Evaluate the pH of your solution. Extreme pH values can accelerate degradation.
-
Be aware that certain buffer components can catalyze degradation.
-
-
Photostability: Protect solutions from direct light, as photo-induced degradation can occur with complex organic molecules.
-
Temperature Control: Maintain samples at a low temperature (e.g., 4°C) in the autosampler during analysis to minimize degradation.
-
Table 2: Summary of Potential Stability Issues and Mitigation Strategies
| Issue | Potential Cause | Recommended Action |
| Reduced Potency | Degradation in solution | Prepare fresh solutions, aliquot stock, avoid prolonged exposure to aqueous media. |
| Analytical Variability | Degradation during analysis | Use fresh samples, control temperature and pH, protect from light. |
| Poor Solubility | Improper solvent/concentration | Use recommended solvents like DMSO for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution for subsequent dilutions.
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Stability Assessment by HPLC
-
Objective: To monitor the appearance of degradation products over time under specific conditions (e.g., in aqueous buffer at 37°C).
-
Materials:
-
This compound stock solution
-
Relevant buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Dilute the this compound stock solution to a final concentration in the desired buffer.
-
Incubate the solution under the desired stress conditions (e.g., 37°C).
-
At various time points (e.g., 0, 2
-
Technical Support Center: ADC Conjugation with Tesirine Derived from "Tesirine intermediate-2"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the conjugation of antibodies with the cytotoxic payload Tesirine (B3181916), derived from "Tesirine intermediate-2".
Frequently Asked Questions (FAQs)
Q1: What is Tesirine and "this compound"?
A1: Tesirine (SG3249) is a highly potent pyrrolobenzodiazepine (PBD) dimer payload used in the development of Antibody-Drug Conjugates (ADCs).[1] PBD dimers exert their cytotoxic effect by cross-linking DNA in the minor groove, leading to cell death.[2][3][4] "this compound" is a precursor in the chemical synthesis of the complete Tesirine drug-linker. This intermediate contains the PBD core but requires further chemical modification to introduce the linker component necessary for conjugation to an antibody.
Q2: What is the mechanism of action of Tesirine-based ADCs?
A2: Tesirine-based ADCs function through a multi-step process:
-
Binding: The antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is then internalized by the cell, typically through endocytosis.
-
Payload Release: Inside the cell, the linker connecting Tesirine to the antibody is cleaved, releasing the active PBD dimer payload.
-
DNA Cross-linking: The released Tesirine payload travels to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links.
-
Cell Death: These DNA cross-links disrupt essential cellular processes like DNA replication, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2][3][4]
-
Bystander Effect: In some cases, the released, cell-permeable Tesirine can diffuse out of the targeted cancer cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.[2][4]
Q3: What is the drug-to-antibody ratio (DAR) and why is it important for Tesirine ADCs?
A3: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. For Tesirine ADCs, the DAR significantly impacts both efficacy and safety. A higher DAR can increase potency but may also lead to faster clearance from circulation and increased toxicity.[5] Conversely, a low DAR may result in insufficient efficacy. Therefore, achieving a consistent and optimal DAR is a key goal during the conjugation process.
Q4: What are the common methods for characterizing Tesirine ADCs?
A4: Several analytical techniques are used to characterize Tesirine ADCs:
-
Hydrophobic Interaction Chromatography (HIC): This is a primary method for determining the DAR distribution and calculating the average DAR. Species with different numbers of conjugated Tesirine molecules exhibit different levels of hydrophobicity and can be separated.[6][7][8][9]* Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of aggregation in the ADC preparation, which is a critical indicator of stability and potential immunogenicity. [10][11][12][13]* Mass Spectrometry (MS): Native mass spectrometry can be used to determine the molecular weight of the intact ADC and its different drug-loaded species, providing a precise measurement of the DAR. [14][15][16]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for DAR determination, often after fragmentation of the ADC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the conjugation of Tesirine derived from "this compound" to an antibody via a maleimide (B117702) linker.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Incomplete reduction of antibody disulfide bonds | - Ensure the reducing agent (e.g., TCEP or DTT) is fresh and active.- Optimize the molar excess of the reducing agent. A 2-10 fold molar excess of TCEP over disulfide bonds is a common starting point.<[17]br>- Increase the reduction incubation time or temperature (e.g., 30-60 minutes at room temperature).<[17]br>- If using DTT, ensure its complete removal before adding the maleimide-linker, as it will compete for the reaction. [17] |
| Hydrolysis of the maleimide group on the Tesirine linker | - Prepare the Tesirine-linker solution immediately before use.- Store the maleimide-functionalized linker in an anhydrous solvent (e.g., DMSO or DMF) and protect it from moisture.<[17]br>- Perform the conjugation at a slightly acidic to neutral pH (6.5-7.5) to minimize maleimide hydrolysis. [18] |
| Insufficient molar excess of Tesirine-linker | - Increase the molar excess of the Tesirine-linker in the conjugation reaction. A 10-20 fold molar excess is a common starting point, but this may need optimization. |
| Suboptimal reaction conditions | - Optimize the reaction time and temperature. Conjugation is typically performed at room temperature for 1-2 hours or at 4°C overnight.<br>- Ensure efficient mixing of the reactants. |
| Re-oxidation of antibody thiols | - Perform the conjugation in a degassed buffer to minimize oxygen exposure.- Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to prevent metal-catalyzed oxidation. [17] |
Issue 2: High Levels of Aggregation
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Tesirine payload | - Optimize the DAR; higher DARs can increase hydrophobicity and aggregation.<[5]br>- Consider using a more hydrophilic linker if possible.- Perform the conjugation at a lower antibody concentration. |
| Unfavorable buffer conditions | - Screen different buffer systems and pH values for the conjugation reaction.- Ensure the final formulation buffer is optimal for ADC stability. |
| Stress during the conjugation process | - Avoid vigorous shaking or vortexing that can denature the antibody.- Control the temperature throughout the process. |
| Presence of unreacted drug-linker | - Ensure complete quenching of the reaction with a thiol-containing reagent (e.g., N-acetylcysteine).- Implement a robust purification method, such as SEC, to remove small molecule impurities and aggregates. [10][11] |
Issue 3: Inconsistent DAR Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in antibody reduction | - Precisely control the concentration of the reducing agent, incubation time, and temperature for the reduction step. |
| Inconsistent quality of the Tesirine-linker | - Ensure the purity and integrity of each batch of the Tesirine-linker before use.- Protect the maleimide group from hydrolysis by storing it under appropriate conditions. |
| Minor variations in reaction parameters | - Standardize all reaction parameters, including buffer composition, pH, temperature, reaction time, and mixing speed.- Use calibrated equipment for all measurements. |
Experimental Protocols
Protocol 1: Cysteine-Directed Conjugation of Tesirine-Maleimide to an Antibody
This protocol outlines a general procedure for conjugating a Tesirine-maleimide linker to an antibody via reduced interchain disulfide bonds. Note: This is a generalized protocol and may require optimization for your specific antibody and Tesirine derivative.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Tesirine-maleimide linker dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffer (e.g., PBS with 1-5 mM EDTA, pH 7.2)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 2-10 fold molar excess of TCEP. [17] * Incubate at room temperature for 30-60 minutes with gentle mixing. [17] * If using DTT, the excess must be removed via a desalting column before proceeding. TCEP does not require removal. [17]2. Conjugation Reaction:
-
Add a 10-20 fold molar excess of the Tesirine-maleimide linker solution to the reduced antibody solution. * Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. Protect the reaction from light if the linker is light-sensitive.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to the reaction mixture to quench any unreacted maleimide groups. [19] * Incubate for an additional 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker, quenching agent, and aggregates using a pre-equilibrated SEC column with a suitable buffer (e.g., PBS). [17] * Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Analyze the DAR and heterogeneity by HIC.
-
Assess the level of aggregation by SEC.
-
Confirm the identity and DAR by native mass spectrometry.
-
Protocol 2: Stability Assessment of Tesirine ADC
This protocol describes a basic method for assessing the thermal stability of a purified Tesirine ADC.
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the purified ADC at a concentration of 1 mg/mL in the final formulation buffer.
-
-
Thermal Stress:
-
Incubate the ADC aliquots at various temperatures (e.g., 4°C, 25°C, and 40°C) for different time points (e.g., 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Aggregation: using SEC to quantify the percentage of high molecular weight species.
-
DAR: using HIC to assess any changes in the drug-to-antibody ratio, which could indicate drug deconjugation.
-
Fragmentation: using non-reducing SDS-PAGE or mass spectrometry.
-
-
Quantitative Data Summary
The following tables summarize clinical trial data for Tesirine-based ADCs.
Table 1: Efficacy of Loncastuximab Tesirine in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)
| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| LOTIS-1 (Phase 1) | r/r DLBCL (doses ≥120 µg/kg) | 54.9% | 37.3% |
| LOTIS-2 (Phase 2) | r/r DLBCL | 48.3% [20][21] | 24.1% [21] |
| LOTIS-7 (Phase 1b) | r/r DLBCL (in combination with glofitamab) | 89.8% [3] | 77.6% [3] |
Table 2: Efficacy of Camidanlumab Tesirine in Relapsed/Refractory Classical Hodgkin Lymphoma (cHL)
| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| Phase 1 (doses ≥45 µg/kg) | r/r cHL | 77% [16] | 44% [16] |
| Phase 2 | r/r cHL | 70.1% [1][22][23] | 33.3% [1][22][23] |
Visualizations
Tesirine ADC Mechanism of Action
Caption: Mechanism of action of a Tesirine-based Antibody-Drug Conjugate (ADC).
Experimental Workflow for Tesirine ADC Conjugation and Characterization
Caption: General experimental workflow for ADC production and characterization.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. mdpi.com [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. Results from the LOTIS-7 trial: loncastuximab tesirine plus glofitamab in patients with R/R NHL | VJHemOnc [vjhemonc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. waters.com [waters.com]
- 16. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. ashpublications.org [ashpublications.org]
- 21. Loncastuximab tesirine in relapsed or refractory diffuse large B-cell lymphoma: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Camidanlumab Tesirine for Relapsed or Refractory Classic Hodgkin Lymphoma: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Tesirine Intermediate-2
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in the journey of drug discovery and development. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic methods for the validation of "Tesirine intermediate-2," a key precursor in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine.
While specific X-ray crystallography data for this compound is not publicly available, this guide will utilize the structurally related PBD dimer, SJG-136, as a case study to illustrate the power and precision of this technique. We will then compare the depth of information provided by X-ray crystallography with the valuable, complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this compound.
At a Glance: Comparing Structural Validation Techniques
The unequivocal determination of a chemical structure is paramount for understanding its reactivity, properties, and biological activity. Below is a summary of the quantitative data that can be obtained from different analytical techniques.
| Analytical Technique | Parameter | This compound Data | SJG-136 (Representative PBD Dimer) X-ray Data |
| Mass Spectrometry (MS) | Molecular Weight | 793.98 g/mol | 552.6 g/mol |
| Purity (LCMS) | 99.43% | Not Applicable | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Consistent with structure (Specific shifts proprietary) | Not Applicable |
| X-ray Crystallography | Crystal System | Data not publicly available | Orthorhombic |
| Space Group | Data not publicly available | P2₁2₁2₁ | |
| Key Bond Lengths (Å) | Data not publicly available | C-N: ~1.35-1.48 Å, C=O: ~1.22 Å | |
| Key Bond Angles (°) | Data not publicly available | Varying from ~109.5° to ~120° |
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline solid, this technique provides an unambiguous electron density map, from which atomic coordinates, bond lengths, and bond angles can be determined with exceptional precision.
Experimental Protocol: Single-Crystal X-ray Diffraction (General)
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution.
-
Crystal Selection and Mounting: A suitable crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-rays are directed at the crystal, which is then rotated. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using computational methods and then refined to generate the final, detailed 3D structure.
Complementary Insights: Spectroscopic Techniques
While X-ray crystallography provides an unparalleled static picture of a molecule in its crystalline state, spectroscopic methods offer crucial information about the molecule's structure and connectivity, often in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms within a molecule. For a complex molecule like this compound, a combination of one- and two-dimensional NMR experiments is essential for complete structural assignment.
-
Sample Preparation: 5-10 mg of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Determines the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular framework.
-
-
Data Analysis: The resulting spectra are analyzed to assign chemical shifts and coupling constants to specific atoms in the molecule, confirming the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns, further confirming its identity.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.
-
Chromatographic Separation (LC): The sample is injected into a liquid chromatograph to separate it from any impurities.
-
Ionization and Mass Analysis (MS): The separated compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio, and a mass spectrum is generated.
-
Data Analysis: The molecular ion peak in the mass spectrum confirms the molecular weight of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the molecular formula.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel small molecule, comparing the paths of X-ray crystallography and spectroscopic methods.
Caption: A workflow comparing X-ray crystallography and spectroscopic methods for structural validation.
Conclusion
A Head-to-Head Comparison of Pyrrolobenzodiazepine (PBD) Dimers Synthesized from Diverse Intermediates
For Researchers, Scientists, and Drug Development Professionals
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-interactive agents that have garnered significant attention as payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3] Their mechanism of action involves sequence-selective cross-linking of DNA in the minor groove, leading to cytotoxicity.[3][4] The synthesis of these complex molecules can proceed through various chemical intermediates, influencing not only the final structure but also the biological activity and therapeutic index of the resulting ADCs. This guide provides a head-to-head comparison of PBD dimers derived from different synthetic intermediates, supported by experimental data on their cytotoxicity, DNA binding, and in vivo efficacy.
Performance Data Summary
The biological activity of PBD dimers is critically dependent on their chemical structure, which is a direct outcome of the synthetic route and intermediates employed. Key performance indicators include in vitro cytotoxicity against cancer cell lines and in vivo efficacy in xenograft models.
In Vitro Cytotoxicity
The cytotoxic potential of PBD dimers is typically evaluated using various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. The data below summarizes the in vitro cytotoxicity of different PBD dimer derivatives.
| PBD Dimer/ADC | Intermediate(s) | Cell Line | IC50 | Reference |
| Bis-imine vs. Mono-imine PBDs | ||||
| Tras-SG3771 (Bis-imine) | SG3267 | NCI-N87 | Tumor stasis at 0.3 mg/kg | [1] |
| Tras-SG3784 (Mono-imine) | SG3601 | NCI-N87 | Tumor stasis at 1 mg/kg | [1] |
| PBDs with Non-Cleavable Linkers | ||||
| Anti-HER2 ADC with Alkyne Linker (6) | Intermediate 19 | SK-BR-3 | 11-48 ng/mL | [5][6] |
| Anti-HER2 ADC with Piperazine Linker (8) | Intermediate 19 | SK-BR-3 | 11-48 ng/mL | [5][6] |
| Anti-CD22 ADC with Alkyne Linker (6) | Intermediate 19 | BJAB | 0.10-1.73 µg/mL | [5][6] |
| Low-Potency PBD Dimer ADCs | ||||
| Trastuzumab-C239i-SG3584 (DAR 2) | SG3650 (payload) | NCI-N87 | Minimum effective dose 6 mg/kg | [7] |
| Isoquinolidinobenzodiazepine (IQB) Dimers | ||||
| (S,S)-D211 | - | AML2, HL60 | Picomolar range | [8] |
| C1-Substituted PBDs | ||||
| C1-PBD dimer (7) | C1-hydroxy-substituted PBD core 17 | MDA-MB-231 | Data reported in study | [9] |
In Vivo Efficacy
The anti-tumor activity of PBD dimer-based ADCs is assessed in preclinical xenograft models. The data below highlights the in vivo performance of ADCs with different PBD dimer payloads.
| ADC | PBD Payload | Xenograft Model | Efficacy | Reference |
| Bis-imine vs. Mono-imine ADCs | ||||
| Tras-SG3771 | SG3552 (Bis-imine) | NCI-N87 Gastric Cancer | Tumor regression at 1 mg/kg | [1] |
| Tras-SG3784 | SG3553 (Mono-imine) | NCI-N87 Gastric Cancer | Tumor regression at 3 mg/kg | [1] |
| Peptide vs. Disulfide Linker ADCs | ||||
| SG3203 (Peptide Linker) | - | WSU-DLCL2 Lymphoma | Complete tumor regression at 2 mg/kg | [10] |
| SG3451 (Disulfide Linker) | - | WSU-DLCL2 Lymphoma | Complete tumor regression at 2 mg/kg | [10] |
| Low-Potency PBD Dimer ADCs | ||||
| Trastuzumab-C239i-SG3584 (DAR 4) | SG3650 | NCI-N87 | Sustained tumor growth delay at 6 mg/kg | [7] |
| Non-Cleavable Linker ADCs | ||||
| Anti-HER2 ADC with Alkyne Linker (6) | - | Founder 5 | Tumor stasis at 0.5-1 mg/kg | [5] |
| Anti-CD22 ADC with Alkyne Linker (6) | - | WSU-DLCL2 | Tumor stasis at 2 mg/kg | [5] |
Synthetic Pathways and Key Intermediates
The synthesis of PBD dimers involves multi-step sequences. Different intermediates can be utilized to introduce variations in the linker, the PBD core structure, and the number of reactive imine functionalities.
Synthesis of Bis-imine vs. Mono-imine PBD Dimers
A direct comparison between a bis-imine and a mono-imine PBD dimer highlights the impact of the number of DNA alkylating moieties. The synthesis of the bis-imine PBD dimer SG3552 starts from the monomeric intermediate SG3267.[1] In contrast, a novel synthetic method utilizing Mitsunobu chemistry was developed to access the mono-alkylating PBD core, with SG3601 as a key building block.[1]
Caption: Synthetic routes for bis-imine and mono-imine PBD dimers.
Synthesis of PBDs with Non-Cleavable Linkers
The synthesis of PBD drug-linkers with non-cleavable linkers often involves a common intermediate that allows for the introduction of different functionalities. For instance, three different non-cleavable linkers (alkyne, triazole, and piperazine) were synthesized from a common intermediate, designated as intermediate 19.[5][6]
Caption: Synthesis of non-cleavable PBD linkers from a common intermediate.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of methodologies cited in the compared studies.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: Human cancer cell lines (e.g., NCI-N87, SK-BR-3, BJAB, MDA-MB-231, AML2, HL60) are cultured in appropriate media supplemented with fetal bovine serum.[1][5][8][9]
-
Drug Incubation: Cells are seeded in 96-well plates and incubated with serial dilutions of the PBD compounds or ADCs for a specified period (e.g., 72 hours).[8]
-
Viability Assessment: Cell viability is determined using assays such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8]
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from dose-response curves.
In Vivo Efficacy Studies
-
Xenograft Models: Human tumor xenografts are established by subcutaneously implanting cancer cells into immunocompromised mice (e.g., BALB/c nude).[1][10]
-
ADC Administration: Once tumors reach a specified volume, animals are randomized into groups and treated with a single intravenous dose of the ADC or vehicle control.[1][7][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[1]
-
Efficacy Endpoints: Efficacy is evaluated based on tumor growth inhibition, tumor stasis, or complete tumor regression.[1][5][10]
Synthesis of PBD Dimers
The synthesis of PBD dimers is a complex process often detailed in the supplementary information of research articles. A general workflow is outlined below.
Caption: General workflow for the synthesis of PBD dimers.
Conclusion
The choice of synthetic intermediates plays a pivotal role in determining the final structure and, consequently, the therapeutic properties of PBD dimers. Head-to-head comparisons of PBD dimers derived from different intermediates reveal significant differences in their cytotoxicity, DNA binding affinity, and in vivo efficacy. For instance, bis-imine PBDs generally exhibit higher potency than their mono-imine counterparts, though this can be associated with increased toxicity.[1] The nature of the linker, whether cleavable or non-cleavable, and its point of attachment, also profoundly impacts the stability and activity of the resulting ADCs.[5][10] Furthermore, the development of novel PBD scaffolds, such as IQB dimers, and the exploration of substitutions at previously unexploited positions, like the C1-position, continue to expand the chemical space and therapeutic potential of this important class of ADC payloads.[8][9][11][12] Researchers and drug developers must carefully consider the synthetic route and the intermediates involved to optimize the performance and therapeutic window of next-generation PBD-based therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Synthesis of novel pyrrolobenzodiazepine (PBD) C1-substituted monomers and dimers with DNA-binding activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
